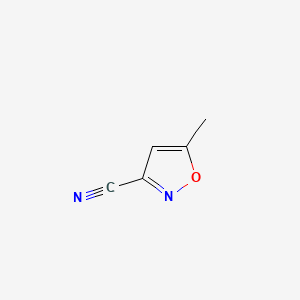

5-Methylisoxazole-3-carbonitrile

説明

Significance within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are of immense importance in chemistry. Isoxazoles, a class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, are key building blocks in medicinal chemistry due to their stability and ease of functionalization. researchgate.net The isoxazole (B147169) ring's aromaticity and electron-deficient nature allow for a wide range of chemical reactions.

5-Methylisoxazole-3-carbonitrile belongs to the 3,5-disubstituted isoxazole subclass. The presence of a non-polar methyl group at the 5-position and a polar, electron-withdrawing cyano group at the 3-position significantly influences the molecule's electronic properties and reactivity, particularly in nucleophilic substitution reactions. This distinct substitution pattern makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Role as a Privileged Pharmacophore in Medicinal Chemistry

In medicinal chemistry, a "privileged pharmacophore" is a molecular framework that is able to bind to multiple biological targets. The isoxazole scaffold, and by extension this compound, is considered a privileged structure. nih.govrsc.org This is evidenced by the presence of the isoxazole moiety in numerous FDA and EMA-approved drugs, which exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov

The versatility of the isoxazole ring allows for the development of new therapeutic agents with enhanced potency and reduced toxicity. nih.gov Derivatives of 5-methylisoxazole (B1293550) have been investigated for a range of therapeutic applications. For instance, its related carboxylic acid has been studied for its anti-inflammatory properties and its potential to reduce doxorubicin-induced cardiac toxicity. researchgate.net Furthermore, carboxamide derivatives of 5-methylisoxazole have shown significant antitubercular and antibacterial activities. researchgate.net

Overview of Research Trajectories

Research involving this compound and its derivatives is multifaceted, with several key areas of investigation:

Synthesis of Novel Bioactive Molecules: A primary focus of research is the use of this compound as a starting material or intermediate in the synthesis of new compounds with potential therapeutic applications. This includes the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors for melanoma and the synthesis of various heterocyclic compounds with potential anti-inflammatory and antimicrobial activities. sigmaaldrich.comsmolecule.com

Development of Synthetic Methodologies: Researchers are continuously exploring more efficient and selective methods for the synthesis of this compound and its derivatives. This includes advancements in cycloaddition reactions and the use of catalysis to improve yields and regioselectivity.

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the chemical structure of 5-methylisoxazole derivatives relates to their biological activity. By systematically modifying the substituents on the isoxazole ring, chemists can identify key structural features responsible for a desired therapeutic effect.

Synthetic Routes to this compound and Its Analogs Explored

The synthesis of this compound, a key heterocyclic compound, is achieved through a variety of strategic chemical reactions. The formation of the core isoxazole ring is paramount, followed by the introduction of the vital nitrile functional group. This article delves into the primary synthetic methodologies, focusing on cyclization, condensation, and ring-closure reactions for the isoxazole ring formation, and subsequent strategies for incorporating the nitrile moiety.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-2-5(3-6)7-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPIMYCMWLOEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640177 | |

| Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57351-99-2 | |

| Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylisoxazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 5 Methylisoxazole 3 Carbonitrile and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 5-Methylisoxazole-3-carbonitrile.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can precisely determine the molecular mass of this compound. The exact mass of this compound, with the molecular formula C₅H₄N₂O, is calculated to be 108.03236 Da. HRMS analysis would confirm this elemental composition with a high degree of accuracy.

Fragmentation Patterns

In the mass spectrometer, this compound will undergo fragmentation, breaking into smaller, charged particles. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for isoxazoles involve the cleavage of the heterocyclic ring. The presence of the methyl and nitrile substituents will also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or a neutral hydrogen cyanide (HCN) molecule. The analysis of the mass-to-charge ratios (m/z) of these fragments helps to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. A prominent and sharp absorption band is expected in the region of 2260-2220 cm⁻¹ due to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. The spectrum will also feature characteristic absorptions for the C-H bonds of the methyl group and the isoxazole (B147169) ring, as well as vibrations associated with the C=N and C-O bonds within the isoxazole ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2260 - 2220 |

| C-H (in CH₃ and on ring) | Stretching | ~3100 - 2850 |

| C=N (in isoxazole ring) | Stretching | ~1600 - 1500 |

| C-O (in isoxazole ring) | Stretching | ~1300 - 1200 |

Note: The table provides expected ranges for IR absorption bands. The exact positions can be influenced by the molecular environment.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a dedicated crystal structure for this compound is not publicly documented, analysis of its isomers and derivatives provides significant insight into the expected structural features.

The analysis of related compounds, such as 5-Methyl-1,2-oxazole-3-carboxylic acid and 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, reveals key structural characteristics that are likely to be shared with this compound.

The isoxazole ring in these derivatives is typically planar or nearly planar. For instance, in 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, the isoxazole ring is essentially planar, with a maximum deviation of only 0.007(1) Å. researchgate.net Similarly, in the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid, all non-hydrogen atoms are approximately coplanar. nih.gov This planarity is a consequence of the sp² hybridization of the atoms within the aromatic ring system.

Crystallographic data for the closely related isomer, 5-Methyl-1,2-oxazole-3-carboxylic acid, has been determined. nih.gov The compound crystallizes in the triclinic space group P-1. nih.gov The unit cell parameters provide the dimensions of the basic repeating unit of the crystal lattice.

Table 1: Crystal Data for 5-Methyl-1,2-oxazole-3-carboxylic Acid

| Parameter | Value nih.gov |

|---|---|

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.9125 (10) |

| b (Å) | 5.6909 (11) |

| c (Å) | 10.464 (2) |

| α (°) | 82.21 (3) |

| β (°) | 79.72 (3) |

| γ (°) | 78.96 (3) |

| Volume (ų) | 280.96 (10) |

This data pertains to the isomer 5-Methyl-1,2-oxazole-3-carboxylic acid and is presented here for illustrative purposes.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking being particularly significant for aromatic heterocyclic compounds.

In the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid, molecules form inversion dimers through pairs of O-H···O hydrogen bonds. nih.gov These dimers then stack on top of each other, stabilized by π-π interactions between the isoxazole rings, with a centroid-centroid distance of 3.234 (2) Å. nih.gov

For 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, the crystal structure is stabilized by two types of hydrogen bonds: N-H···N(cyano) and N-H···N(isoxazole). researchgate.net These interactions link the molecules into a two-dimensional network. researchgate.net The presence of the electron-withdrawing cyano group can enhance the hydrogen-bonding acceptor capability of the nitrile nitrogen. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₅H₄N₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 2: Theoretical Elemental Analysis of this compound (C₅H₄N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 55.56 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 3.73 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 25.92 |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.80 |

| Total | | | | 108.10 | 100.00 |

This table presents the calculated theoretical values. Experimental verification would be required for a synthesized sample.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of many-body systems, including molecules. It is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Molecular Geometry Optimization

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.org For derivatives of isoxazole, such as 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, DFT calculations, specifically using the B3LYP/6-311G++(d,p) level of theory, have been employed to determine the optimized molecular structure. researchgate.net This process involves iterative calculations of the molecule's energy and gradients to locate the equilibrium geometry. arxiv.org The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. For a related compound, 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, the isoxazole ring was found to be essentially planar. nih.govresearchgate.net

Tautomeric Forms Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While specific tautomeric form analysis for this compound is not extensively detailed in the provided results, studies on related isoxazole derivatives, such as 5-amino-3-methyl-isoxazole-4-carbohydrazide, have involved conformational searches for possible tautomers. nih.gov These analyses are crucial as different tautomers can exhibit distinct chemical and biological activities. Computational methods, like DFT, can predict the relative energies of different tautomeric forms, thereby identifying the most stable and likely prevalent form under given conditions.

Electron Density Distribution

The electron density distribution within a molecule is a key determinant of its chemical properties. Natural Bond Orbital (NBO) analysis is a computational technique used to study this distribution in detail. For a related compound, 5-amino-3-methyl-isoxazole-4-carbohydrazide, NBO analysis provided insights into donor-acceptor interactions and the nature of its chemical bonds. nih.gov This type of analysis can reveal the delocalization of electrons, the strength of bonds, and the charge on each atom, which are fundamental to understanding the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. Studies on various molecules, including isoxazole derivatives, have utilized MEP maps to understand their interaction with biological targets. researchgate.netnih.gov For instance, in 3-methoxy flavone (B191248) derivatives, negative MEP values in specific regions were correlated with their anti-picornavirus activities. nih.gov DFT calculations are commonly used to generate these maps, providing a visual representation of the molecule's electrostatic landscape. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is a key component of ligand-based drug design. nih.gov By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. nih.gov While specific QSAR studies focused solely on this compound were not found, this methodology has been applied to other isoxazole derivatives to predict their therapeutic potential, such as the anti-tubercular activity of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives. nih.gov These studies often use molecular descriptors derived from computational chemistry to quantify structural features.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrations)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for various organic molecules have shown excellent agreement with experimental values. researchgate.netresearchgate.net

IR Vibrations: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By comparing the calculated vibrational wavenumbers with experimental IR and Raman spectra, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Methylisoxazole 3 Carbonitrile

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 5-Methylisoxazole-3-carbonitrile. These methods allow for the detailed investigation of electronic structure, conformational preferences, and other molecular characteristics that are often difficult to probe experimentally.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes is paramount to unlocking the full potential of 5-Methylisoxazole-3-carbonitrile and its derivatives. While traditional methods exist, future research is geared towards more sustainable, atom-economical, and versatile strategies.

A primary area of focus is the advancement of 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.netnih.gov This method, often involving the in situ generation of nitrile oxides from aldoximes which then react with alkynes, is a cornerstone of isoxazole (B147169) synthesis. researchgate.net Future work will likely explore novel catalytic systems, such as organoruthenium catalysts, to control regioselectivity, which is crucial for producing specific isomers like the 3,4-disubstituted patterns that are otherwise challenging to obtain. mdpi.com Intramolecular nitrile oxide cycloaddition (INOC) presents another exciting frontier, offering the ability to construct complex, multi-ring systems containing the isoxazole core in a single step. mdpi.com

Furthermore, researchers are investigating alternative precursors and reaction conditions. For instance, methods using α-nitroketones in the presence of p-toluenesulfonic acid (p-TsOH) are being developed as a convenient and efficient route to isoxazolines, which are precursors to isoxazoles. nih.gov Another innovative approach involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids, which can be synthesized from carboxylic acid derivatives. acs.org This method is notable for avoiding the formation of the common 5-isoxazolone byproduct. acs.org The development of solid-phase synthesis techniques, as demonstrated with related isoxazole carboxylic acids, could also be adapted for high-throughput synthesis of compound libraries for screening purposes. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic 1,3-Dipolar Cycloaddition | Use of novel catalysts (e.g., organoruthenium) to direct regioselectivity. mdpi.com | Access to specific, less common substitution patterns. mdpi.com |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Simultaneous formation of two rings. mdpi.com | Rapid construction of complex fused-ring systems. mdpi.com |

| p-TsOH-mediated Cycloaddition | Reaction of α-nitroketones with alkenes/alkynes. nih.gov | Low cost, simple, and efficient under mild conditions. nih.gov |

| Cyclization of Protected Hydroxamic Acids | Utilizes N,O-diBoc-protected β-keto hydroxamic acids. acs.org | High purity of the desired 3-isoxazolol product without byproducts. acs.org |

Deeper Mechanistic Understanding of Biological Activities

While various derivatives of the 5-methylisoxazole (B1293550) scaffold have demonstrated a wide range of biological activities, a deeper understanding of their mechanisms of action is crucial for their translation into effective therapeutic agents. The core structure is present in established drugs like the COX-2 inhibitor valdecoxib (B1682126) and the antibiotic sulfamethoxazole, highlighting its pharmacological relevance. arkajainuniversity.ac.in

Future investigations will likely focus on identifying the specific molecular targets and pathways modulated by this compound derivatives. For example, derivatives have been synthesized and tested as inhibitors of human carbonic anhydrase (hCA) isoenzymes. nih.gov Although the initial compounds showed weak inhibition, they are considered valuable lead molecules for developing more potent and selective inhibitors, especially for understanding the inhibition mechanisms of secondary sulfonamides. nih.gov Other studies have designed derivatives as antitubercular agents against Mycobacterium tuberculosis and as antibacterial agents. researchgate.net Mechanistic studies for these compounds could involve identifying the specific bacterial enzymes or cellular processes they disrupt.

Targeted Drug Design and Development

The 5-methylisoxazole moiety is a privileged scaffold in drug discovery, and future efforts will concentrate on designing targeted therapies. This involves modifying the core structure to create derivatives with high affinity and selectivity for specific biological targets implicated in disease.

One promising avenue is the development of novel anti-infective agents. Researchers have successfully synthesized 5-methylisoxazole-3-carboxamide (B1215236) derivatives that exhibit significant activity against Mycobacterium tuberculosis and other bacteria. researchgate.net Future work will involve optimizing these lead compounds to enhance their potency and broaden their spectrum of activity.

Another area of intense interest is in cancer therapy. The isoxazole scaffold is being incorporated into novel compounds designed as inhibitors of key signaling pathways in cancer cells, such as those involving Raf kinase. sigmaaldrich.com Furthermore, the development of inhibitors for enzymes like carbonic anhydrases, which are overexpressed in some tumors, represents a viable strategy for creating new anticancer drugs. nih.govnih.gov The design of hybrid molecules, which combine the 5-methylisoxazole core with other pharmacologically active groups like sulfonamides, is a strategy being used to create multifunctional drug candidates. arkajainuniversity.ac.in

The versatility of the isoxazole ring also extends to its use in creating peptidomimetics. By incorporating isoxazole-based unnatural amino acids into peptides, researchers aim to create therapeutic peptides with enhanced stability against enzymatic degradation. mdpi.comnih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is set to accelerate the discovery and development of new drugs based on the this compound scaffold. In silico techniques are becoming indispensable for modern drug design.

Molecular docking studies are being employed to predict how these compounds bind to the active sites of target proteins, such as cyclooxygenase (COX) enzymes or carbonic anhydrases. arkajainuniversity.ac.inuomustansiriyah.edu.iq These computational models help in prioritizing which derivatives to synthesize, saving time and resources. nih.gov For instance, in silico screening can identify compounds with a high binding affinity, which can then be synthesized and tested in biological assays to confirm their activity. arkajainuniversity.ac.in

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to link the structural properties of isoxazole derivatives to their biological activity. nih.gov These models provide valuable insights into which chemical features are crucial for potency and selectivity, guiding the design of more effective molecules. The integration of computational predictions with experimental data from techniques like X-ray crystallography and NMR will provide a comprehensive understanding of ligand-receptor interactions, facilitating a more rational and efficient drug design process. nih.govresearchgate.net

| Approach | Description | Application Example |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a protein target. arkajainuniversity.ac.innih.gov | Identifying potential inhibitors of COX-2 or carbonic anhydrase by simulating their fit into the enzyme's active site. arkajainuniversity.ac.inuomustansiriyah.edu.iq |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. nih.gov | Predicting the antibacterial efficacy of new indole (B1671886) derivatives based on their physicochemical properties. nih.gov |

| Spectroscopic Analysis (NMR, X-ray) | Provides detailed structural information on molecules and their interactions with targets. nih.gov | Confirming the structure of synthesized derivatives and understanding their binding mode at an atomic level. nih.govresearchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 5-Methylisoxazole-3-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : A key approach involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with cyanide sources. For example, carbodiimides (e.g., EDC or DCC) and bases like triethylamine are used to activate the carboxylic acid for nucleophilic substitution. Reactions are conducted under inert atmospheres (N₂/Ar) at controlled temperatures (0–50°C) to minimize side reactions . Purification typically employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and dry-load techniques for improved yield and purity .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm nitrile incorporation. For example, nitrile carbons appear near 110–120 ppm in ¹³C NMR .

- IR : A strong absorption band ~2230 cm⁻¹ confirms the C≡N stretch .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What solvents and storage conditions are optimal for handling this compound?

- Methodological Answer : Use anhydrous solvents (e.g., methylene chloride, DMF) to prevent hydrolysis. Store at 0–6°C under inert gas to avoid degradation. For long-term storage, seal under vacuum or nitrogen .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies. For example, nitrile groups may act as hydrogen-bond acceptors in binding pockets .

Q. What strategies resolve contradictions in spectral data for isoxazole-carbonitrile derivatives?

- Methodological Answer :

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

- Methodological Answer : Steric hindrance from the methyl group at position 5 directs electrophiles to position 4. Electronic effects (e.g., nitrile electron-withdrawing nature) activate adjacent positions for nucleophilic attack. Computational studies (NBO analysis) quantify charge distribution to predict reactivity .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Exotherm Control : Use continuous flow reactors to manage heat dissipation during cyanide coupling .

- Byproduct Management : Optimize stoichiometry (e.g., limiting cyanide excess) and employ scavengers (e.g., silica-supported reagents) .

- Automated Purification : Implement preparative HPLC or simulated moving bed (SMB) chromatography for large-scale separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。